molecular formula C22H24FNO3 B12210489 (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12210489
M. Wt: 369.4 g/mol
InChI Key: NEKRBLZXRWKGBJ-MOSHPQCFSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative characterized by:

  • Substituents: A 2-fluorobenzylidene group at position 2, contributing to aromatic π-π interactions and steric effects. A 7-[(dipropylamino)methyl] side chain, introducing basicity and lipophilicity.

Its molecular formula is C₂₂H₂₃FNO₃ (calculated average mass: 368.43 g/mol). The Z-configuration of the benzylidene double bond is critical for maintaining planarity and electronic conjugation, influencing binding to biological targets .

Properties

Molecular Formula

C22H24FNO3

Molecular Weight

369.4 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C22H24FNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13-

InChI Key

NEKRBLZXRWKGBJ-MOSHPQCFSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Fluorobenzylidene Group: This step might involve a condensation reaction with a fluorobenzaldehyde derivative.

    Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might convert the benzofuran ring to a dihydrobenzofuran derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the fluorobenzylidene group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrobenzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

The compound might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of benzofuran are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases.

Industry

In the industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at positions 2, 4, 6, and 7 (Table 1).

Table 1: Substituent and Molecular Data Comparison

Compound Name Substituents Molecular Formula Average Mass (g/mol) Key Features
Target Compound 2-(2-fluorobenzylidene), 6-hydroxy, 7-[(dipropylamino)methyl] C₂₂H₂₃FNO₃ 368.43 High lipophilicity (dipropylamino), strong H-bonding (6-OH)
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one 4-methyl, 7-[(dimethylamino)methyl] C₁₉H₁₈FNO₃ 327.36 Reduced lipophilicity (dimethylamino vs. dipropylamino); steric hindrance (4-methyl)
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 2-(4-methoxybenzylidene), 7-methyl C₁₇H₁₄O₄ 282.29 Enhanced polarity (4-methoxy); no amino side chain
(2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one 7-methyl C₁₆H₁₁FO₃ 270.26 Minimal steric bulk; lacks amino group

Pharmacological Relevance

  • Target Compound: The dipropylamino side chain may improve interaction with charged residues in receptors (e.g., G protein-coupled receptors) due to its larger hydrophobic surface area.
  • Methoxy Analogs () : The 4-methoxy group could enhance solubility but reduce bioavailability due to increased polarity.

Biological Activity

The compound (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, identified by its CAS number 929457-09-0, belongs to a class of organic compounds known as benzofurans. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClFNO3, with a molecular weight of 403.9 g/mol. The structure features a benzofuran core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC22H23ClFNO3
Molecular Weight403.9 g/mol
CAS Number929457-09-0

Research indicates that compounds similar to (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one may exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in neurodegenerative diseases.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Anticancer Activity

A study evaluated the cytotoxic effects of related benzofuran derivatives against several cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells.

Cell LineIC50 (µM)
Human Pancreatic Cancer0.212
Human Gastric Cancer0.264
Human Hepatic Cancer0.024

Neuroprotective Effects

Research has also focused on the neuroprotective properties of similar compounds. A notable finding was that certain derivatives increased levels of gamma-aminobutyric acid (GABA) in the brain, which could indicate potential for treating conditions like epilepsy.

Case Studies

  • Case Study on MAO Inhibition :
    • A series of benzofuran derivatives were synthesized and tested for their ability to inhibit MAO-B. The lead compound demonstrated an IC50 value significantly lower than standard inhibitors, indicating strong activity.
  • Case Study on ChE Inhibition :
    • In another study, compounds were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most promising candidates showed mixed-type inhibition with favorable selectivity for AChE.

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